molecular formula C10H8N2O2S B13874953 Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate CAS No. 89401-52-5

Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate

Cat. No.: B13874953
CAS No.: 89401-52-5
M. Wt: 220.25 g/mol
InChI Key: QOAVQZDTMGQNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(pyridin-4-yl)thiazole-5-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions. The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.

Mechanism of Action

The mechanism of action of methyl 2-(pyridin-4-yl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron-donating properties enable it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(pyridin-4-yl)thiazole-5-carboxylate is unique due to its specific combination of a thiazole ring and a pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

89401-52-5

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

methyl 2-pyridin-4-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H8N2O2S/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7/h2-6H,1H3

InChI Key

QOAVQZDTMGQNMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.